![molecular formula C7H13BrCl2N4 B6610859 3-bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride CAS No. 2866254-60-4](/img/structure/B6610859.png)
3-bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride is a complex organic compound that incorporates a range of functional groups making it versatile in chemical reactions. Its structural formula is essential for researchers and chemists in the fields of medicinal chemistry and synthetic organic chemistry. This compound typically appears as a crystalline solid, soluble in water due to its dihydrochloride form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
To synthesize 3-Bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride, multiple synthetic steps are usually required:
Formation of Triazole Ring:
Initial step involves the formation of the triazole ring from appropriate hydrazines and nitriles under catalyzed conditions.
Pyrrolidinyl Substitution:
Introduction of the pyrrolidin-2-yl group is achieved through N-alkylation reactions, typically under basic conditions with specific protecting groups to ensure selectivity.
Bromination:
The bromination at the 3-position of the triazole ring is carried out using bromine or N-bromosuccinimide (NBS) in a suitable solvent under controlled temperatures.
Formation of Dihydrochloride Salt:
The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid gas or aqueous hydrochloric acid.
Industrial Production Methods:
In an industrial setting, the process is scaled up with careful control of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesizers may be employed to ensure consistent quality. Purification techniques like crystallization or chromatography are used to isolate the pure dihydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation:
Subjecting the compound to oxidizing agents such as potassium permanganate can modify the methyl group.
Reduction:
Reduction reactions, often with sodium borohydride, can be employed to alter other functional groups present in the structure.
Substitution:
Electrophilic and nucleophilic substitution reactions are common, particularly affecting the bromine atom, allowing the synthesis of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane, room temperature.
Reduction: Sodium borohydride, ethanol, reflux conditions.
Substitution: Alkyl halides, acetone, sodium iodide as a catalyst.
Major Products:
Different triazole derivatives depending on the specific reagents and conditions used in these reactions
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as an intermediate in the synthesis of more complex organic molecules.
Key starting material in the creation of new pharmaceuticals.
Biology:
Biological assays to understand the compound's interaction with various enzymes and proteins.
Research into its potential as a molecular probe due to its unique structure.
Medicine:
Potential use as a precursor in developing new therapeutic agents, particularly in the area of antineoplastic and antimicrobial drugs.
Industry:
In industrial chemistry, it can be part of materials science research for developing novel polymers and advanced materials.
Wirkmechanismus
The exact mechanism of action often depends on the compound's role in the context of use. For instance, in medicinal chemistry:
Molecular Targets and Pathways:
The compound can bind to specific enzymes or receptors, modifying their activity and influencing biochemical pathways.
It may inhibit or activate pathways involved in disease mechanisms, providing therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-3-thiol: Shares the triazole core but differs significantly in its functional groups.
3-Amino-1H-1,2,4-triazole: Similar core structure but with an amino group at the 3-position instead of a bromine atom.
Uniqueness:
The presence of a bromine atom and the pyrrolidin-2-yl group makes 3-Bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride particularly versatile in chemical synthesis and biological research. It offers unique reactivity and binding properties not present in many triazole derivatives.
Exploring this compound can be fascinating due to its multifaceted applications and the myriad of reactions it can undergo. Scientists across various disciplines continue to unveil new potential for this intriguing molecule.
Eigenschaften
IUPAC Name |
3-bromo-4-methyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4.2ClH/c1-12-6(10-11-7(12)8)5-3-2-4-9-5;;/h5,9H,2-4H2,1H3;2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNPAGRJTFWSQV-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1Br)C2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1Br)[C@@H]2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrCl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
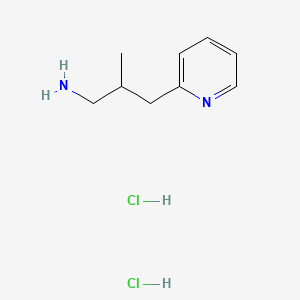
![tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride](/img/structure/B6610786.png)
![1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B6610802.png)
![thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B6610813.png)

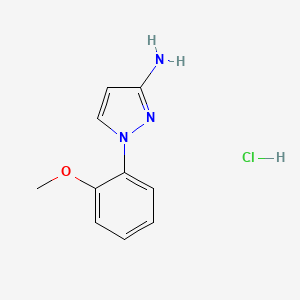

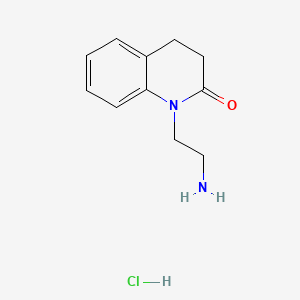
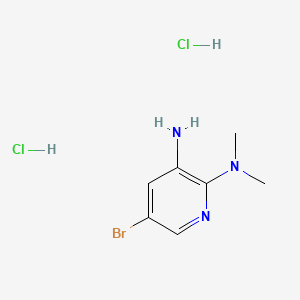
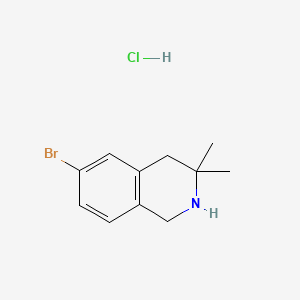
![2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6610851.png)
![9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid](/img/structure/B6610867.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride](/img/structure/B6610868.png)

